molecular formula C6H9N3 B12115500 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine

Cat. No.: B12115500
M. Wt: 123.16 g/mol
InChI Key: DQHZMXHDEXKPFB-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine (CID 66489591) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety, with an amine substituent at the 4-position. Its molecular formula is C₆H₉N₃, and its structural uniqueness arises from the strained cyclopentane ring and the electron-rich pyrazole system.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

InChI

InChI=1S/C6H9N3/c7-5-1-2-6-4(5)3-8-9-6/h3,5H,1-2,7H2,(H,8,9)

InChI Key

DQHZMXHDEXKPFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: Substituent Effects

1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (C₈H₁₂N₂) shares the fused pyrazole-cyclopentane core but incorporates methyl groups at the N1 and C3 positions. Nuclear magnetic resonance (NMR) data reveal distinct chemical shifts (e.g., δ 3.57 ppm for the cyclopentyl proton adjacent to the methyl group) and ROESY correlations confirming regiochemistry .

Table 1: Substituent-Driven Properties
Compound Molecular Formula Substituents Key Spectroscopic Data (¹H-NMR)
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine C₆H₉N₃ Amine (C4) Not reported
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole C₈H₁₂N₂ Methyl (N1, C3) δ 3.57 (s, 1H), 2.59 (m, 1H), 1.98 (m, 1H)

Metal-Organic Framework (MOF) Linkers: Thermal Stability

The triazolate-based ligand 1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate (cta) in Fe(cta)₂ MOFs shares a cyclopentane-fused heterocyclic core with the target compound. Fe(cta)₂ exhibits a decomposition onset at 670 K, outperforming Fe(ta)₂ (613 K) due to stronger Fe–N bonds and reduced void fraction .

Table 2: Thermal Stability in MOF Systems
MOF Compound Linker Type Decomposition Onset (K) Key Stabilizing Factor
Fe(cta)₂ Cyclopentane-triazole 670 Strong Fe–N bonds, low void space
Fe(ta)₂ 1,2,3-Triazole 613 Moderate bond strength

Functional Group Variations: Sulfonate vs. Amine Derivatives

The patent-derived 1-Methyl-1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazol-5-yl methanesulfonate introduces a sulfonate ester group, enhancing solubility in polar solvents. Its synthesis involves spiro-intermediates and protective-group strategies, contrasting with the target compound’s straightforward dihydrochloride salt form (CID 66489591) . The amine group in the target compound could enable protonation-dependent reactivity, making it suitable for pH-sensitive applications.

Biological Activity

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by experimental data and case studies.

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine has the molecular formula C7H11N3 and a molecular weight of 159.62 g/mol. It is characterized by a fused ring structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC7H11N3
Molecular Weight159.62 g/mol
IUPAC Name1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine
InChI KeyMNIKFZFZBREFPB-UHFFFAOYSA-N

Synthesis

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine typically involves cyclization reactions starting from cyclopentanone and hydrazine hydrate. The process can be optimized for yield and purity using various synthetic techniques including microwave-assisted synthesis and regioselective base-metal catalysis.

The biological activity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular pathways leading to various biological effects including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, in vitro studies indicated that it exhibited significant cytotoxicity against melanoma cell lines (A375 and SK-Mel-28) with selectivity over non-cancerous cells .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine derivatives. For example:

  • Case Study : A derivative (P25) demonstrated potent activity against four skin cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; inhibitors are sought for skin pigmentation disorders:

  • Activity : Compounds derived from 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine showed IC50 values ranging from 15.9 µM to over 500 µM in tyrosinase inhibition assays . Notably, one compound (P14) exhibited the highest inhibitory potency.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays:

  • Findings : Several derivatives displayed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine in terms of biological activity:

CompoundAnticancer ActivityTyrosinase InhibitionAntioxidant Activity
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amineHighModerate to HighSignificant
Other Pyrazole DerivativesVariableLowModerate

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